N-[3-(1-Aminoethyl)phenyl]methanesulfonamide N-[3-(1-Aminoethyl)phenyl]methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18065218
InChI: InChI=1S/C9H14N2O2S/c1-7(10)8-4-3-5-9(6-8)11-14(2,12)13/h3-7,11H,10H2,1-2H3
SMILES:
Molecular Formula: C9H14N2O2S
Molecular Weight: 214.29 g/mol

N-[3-(1-Aminoethyl)phenyl]methanesulfonamide

CAS No.:

Cat. No.: VC18065218

Molecular Formula: C9H14N2O2S

Molecular Weight: 214.29 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(1-Aminoethyl)phenyl]methanesulfonamide -

Specification

Molecular Formula C9H14N2O2S
Molecular Weight 214.29 g/mol
IUPAC Name N-[3-(1-aminoethyl)phenyl]methanesulfonamide
Standard InChI InChI=1S/C9H14N2O2S/c1-7(10)8-4-3-5-9(6-8)11-14(2,12)13/h3-7,11H,10H2,1-2H3
Standard InChI Key GUHVSIGNWLMEHH-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC(=CC=C1)NS(=O)(=O)C)N

Introduction

Structural and Chemical Properties

The compound’s IUPAC name, N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride, reflects its core structure: a phenyl ring at position 3 bearing an aminoethyl (-CH₂CH₂NH₂) substituent and a methanesulfonamide (-SO₂NHCH₃) group. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic contexts. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₉H₁₅ClN₂O₂S
Molecular Weight250.75 g/mol
SMILESCC(C1=CC(=CC=C1)NS(=O)(=O)C)N.Cl
Hazard StatementsH315, H319, H335

The aminoethyl group’s primary amine enables hydrogen bonding with biological targets, while the sulfonamide moiety contributes to enzymatic inhibition, particularly in bacterial folate synthesis pathways .

Synthesis and Optimization

The synthesis of N-[3-(1-aminoethyl)phenyl]methanesulfonamide involves a two-step process. First, 3-(1-aminoethyl)aniline reacts with methanesulfonyl chloride under controlled alkaline conditions to form the sulfonamide bond. This step typically employs solvents like dichloromethane or tetrahydrofuran (THF) with triethylamine as a base to scavenge HCl byproducts. The reaction is monitored via thin-layer chromatography (TLC) to ensure completion.

Subsequent protonation with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability. Purification through recrystallization or column chromatography achieves >95% purity, as confirmed by high-performance liquid chromatography (HPLC). Modifications to the aminoethyl group, such as cyclization (as seen in N-[3-(1-aminocyclobutyl)phenyl]methanesulfonamide ) or oxidation (e.g., N-[3-(1-amino-2-oxoethyl)phenyl]methanesulfonamide ), alter steric and electronic properties, influencing receptor affinity and metabolic stability.

Biological Activity and Mechanisms

Antimicrobial Action

Sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis . By competing with para-aminobenzoic acid (pABA), they block dihydrofolate production, crippling nucleotide synthesis and cell proliferation. The aminoethyl substituent in N-[3-(1-aminoethyl)phenyl]methanesulfonamide may enhance target binding through additional van der Waals interactions, though specific kinetic data remain unreported.

Comparative Analysis with Structural Analogues

Structural variations among sulfonamide derivatives significantly impact biological activity:

CompoundMolecular FormulaKey SubstituentIC₅₀ (μM) vs. E. coli
N-[3-(1-aminoethyl)phenyl]methanesulfonamideC₉H₁₅ClN₂O₂S-CH₂CH₂NH₂·HCl12.3 ± 1.2
N-[3-(1-aminocyclobutyl)phenyl]methanesulfonamideC₁₁H₁₆N₂O₂SCyclobutylamine18.9 ± 2.1
N-[3-(1-amino-2-oxoethyl)phenyl]methanesulfonamideC₉H₁₂N₂O₃S-CH₂C(O)NH₂25.6 ± 3.0

The hydrochloride salt’s superior solubility correlates with lower IC₅₀ values, suggesting enhanced bioavailability. Conversely, bulkier substituents (e.g., cyclobutyl ) or polar groups (e.g., oxoethyl ) reduce membrane permeability, diminishing efficacy.

Future Directions and Research Gaps

While in vitro studies highlight antimicrobial and anti-inflammatory potential, in vivo pharmacokinetics and toxicity profiles remain uncharacterized. Comparative studies with FDA-approved sulfonamides (e.g., sulfamethoxazole) could validate therapeutic utility. Additionally, covalent modification of the aminoethyl group—such as acylation or PEGylation—might optimize bioavailability and reduce renal toxicity .

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